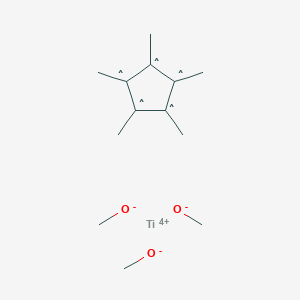

Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)

Description

Propriétés

Numéro CAS |

123927-75-3 |

|---|---|

Formule moléculaire |

C13H24O3Ti+ |

Poids moléculaire |

276.19 g/mol |

InChI |

InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |

Clé InChI |

GQQYDESAAOEXPK-UHFFFAOYSA-N |

SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |

SMILES canonique |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with pentamethylcyclopentadiene and methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Polymerization: The titanium center in the compound acts as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of titanium dioxide and methanol.

Common Reagents and Conditions:

Polymerization: Common reagents include olefins and other monomers, with the reaction typically conducted under controlled temperatures and pressures.

Hydrolysis: Water or aqueous solutions are used as reagents, with the reaction occurring under ambient conditions.

Major Products:

Polymerization: Various polymers with desired properties.

Hydrolysis: Titanium dioxide and methanol.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound is used as a catalyst in polymerization reactions, aiding in the production of various polymers.

Biology and Medicine:

Metal-Organic Frameworks (MOFs): The titanium center can act as a connecting node in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.

Industry:

Material Science: The compound’s catalytic properties are leveraged in the production of advanced materials.

Mécanisme D'action

The titanium (4+) ion in the compound acts as a Lewis acid catalyst , facilitating various chemical reactions by accepting electron pairs from reactants. This catalytic activity is crucial in polymerization reactions, where the titanium center helps in the formation of polymer chains by coordinating with monomers.

Comparaison Avec Des Composés Similaires

Structural Features :

- The pentamethylcyclopentane ligand provides steric bulk, influencing reactivity and stability.

- Methanolate ligands (CH₃O⁻) act as electron donors, coordinating to the titanium(4+) center.

- This structure is distinct from simpler titanium alkoxides due to the cyclopentane backbone, which enhances thermal stability .

Comparison with Similar Titanium(4+) Complexes

Titanium(4+) Tetrapropan-2-olate (Titanium Tetraisopropoxide)

Molecular Formula: C₁₂H₂₈O₄Ti Molecular Mass: 284.22 g/mol CAS No.: 546-68-9 Key Properties:

- Liquid at room temperature (melting point: ~20°C).

- Widely used as a precursor in sol-gel processes and catalysis.

Comparison :

- Ligand Type: Titanium tetraisopropoxide uses four isopropoxide ligands, offering higher solubility in organic solvents compared to the methanolate-pentamethylcyclopentane complex.

- Thermal Stability : The pentamethylcyclopentane complex (285°C melting point) is more thermally robust than titanium tetraisopropoxide, which decomposes at lower temperatures .

| Property | Methanolate-Pentamethylcyclopentane-Ti(4+) | Titanium Tetraisopropoxide |

|---|---|---|

| Melting Point (°C) | 285 | ~20 (liquid) |

| Molecular Formula | C₁₃H₂₄O₃Ti⁺ | C₁₂H₂₈O₄Ti |

| Stability | High thermal stability | Moderate stability |

| Applications | Specialty catalysts, materials science | Sol-gel synthesis, catalysis |

Mixed-Ligand Titanium(4+) Complexes

Example : (Z)-4-Oxopent-2-en-2-olate, Propan-2-olate, Titanium(4+) (CAS: 17927-72-9)

Molecular Formula : C₁₁H₂₀O₅Ti

Density : 1.013 g/cm³

Features :

- Combines acetylacetonate (acac) and isopropoxide ligands.

- Exhibits intermediate reactivity, bridging the properties of pure alkoxides and chelated complexes.

Comparison :

- Ligand Diversity: The mixed-ligand complex balances steric effects (from isopropoxide) and electronic stabilization (from acac), whereas the methanolate-pentamethylcyclopentane complex relies on cyclopentane for steric protection.

Zirconium Analogs

Example : Cycloheptane,1,2,3,4,5-Pentamethylcyclopentane,Zirconium (CAS: 104453-34-1)

Molecular Formula : C₁₇H₁₅Zr

Molecular Mass : 310.53 g/mol

Comparison :

- Metal Center : Replacing titanium with zirconium increases molecular mass (310.53 vs. 284.22 g/mol) and alters redox properties.

- Applications : Zirconium analogs are less common in catalysis but are explored in polymer stabilization, whereas titanium complexes dominate in oxidation reactions .

Other Related Titanium Complexes

Magnesium-Ethanolate-Titanium(4+)-Tetrachloride (CAS: 68411-68-7)

Molecular Formula : C₄H₁₀Cl₄MgO₂Ti

Molecular Mass : 304.11 g/mol

Features :

- Combines titanium tetrachloride with magnesium ethoxide.

- Used in Ziegler-Natta polymerization catalysts.

Comparison :

- Ligand Complexity: Incorporates chloride and ethanolate ligands, contrasting with the purely alkoxide-based methanolate-pentamethylcyclopentane complex.

- Reactivity : Higher Lewis acidity due to chloride ligands, enabling olefin polymerization .

Activité Biologique

The compound Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is a coordination complex that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing research findings.

Chemical Structure and Properties

Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) consists of a titanium center coordinated with a methanolate ligand and a pentamethylcyclopentane moiety. The unique structure of this compound may contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that titanium complexes exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of titanium-based compounds in inhibiting bacterial growth. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of Titanium Complexes

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) on human cancer cell lines. The results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The biological activity of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is thought to be mediated through several mechanisms:

- Metal Ion Interaction : The titanium ion may interact with cellular components such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that titanium complexes can induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that titanium complexes significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic use against resistant bacterial strains .

- Cancer Treatment Potential : In vitro studies showed that the compound selectively induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing titanium(4+) complexes with 1,2,3,4,5-pentamethylcyclopentane ligands, and how can purity be validated?

- Methodological Answer : Synthesis involves ligand exchange reactions under inert conditions (e.g., argon atmosphere). Start with titanium(IV) isopropoxide and 1,2,3,4,5-pentamethylcyclopentane in anhydrous toluene. Monitor reaction progress via FT-IR for ligand substitution (disappearance of Ti-O-C(CH₃)₂ peaks at ~950 cm⁻¹). Purify via recrystallization in hexane at -20°C. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, Ti). Cross-reference with XRD for crystallographic confirmation of octahedral geometry .

Q. How do solvent polarity and temperature affect the stability of methanolate-titanium(4+) complexes?

- Methodological Answer : Conduct stability assays in solvents of varying polarity (e.g., toluene, THF, DMF). Use UV-Vis spectroscopy (λ = 350–500 nm) to track changes in absorbance over 24 hours at 25°C, 40°C, and 60°C. Compare decomposition rates via pseudo-first-order kinetics. Polar aprotic solvents (DMF) accelerate ligand dissociation due to strong solvation effects, while nonpolar solvents (toluene) stabilize the complex .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic performance data for titanium(4+)-pentamethylcyclopentane complexes in olefin polymerization?

- Methodological Answer : Contradictions arise from variations in active site accessibility and ligand steric effects. Use DFT calculations (B3LYP/6-31G*) to model ligand-Ti(4+) interactions and compare with experimental TOF (turnover frequency) data. Perform kinetic isotope effects (KIE) studies to identify rate-determining steps (e.g., β-hydrogen elimination vs. monomer insertion). Reconcile discrepancies by standardizing co-catalyst ratios (e.g., MAO vs. B(C₆F₅)₃) and reaction moisture levels (<1 ppm) .

Q. How can spectroscopic and computational methods resolve ambiguities in the electronic structure of titanium(4+)-methanolate complexes?

- Methodological Answer : Combine XANES (X-ray absorption near-edge structure) to probe Ti(4+) oxidation state and ligand field splitting. Pair with EPR (electron paramagnetic resonance) to detect paramagnetic intermediates during redox events. Validate via CASSCF (complete active space self-consistent field) calculations to map d-orbital splitting patterns. For example, a Ti–O bond length of 1.96 Å (from XRD) correlates with a calculated Mayer bond order of 0.85, indicating partial covalent character .

Methodological Framework for Addressing Contradictions

- Step 1 : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading).

- Step 2 : Perform sensitivity analysis (e.g., Monte Carlo simulations) to identify variables with the highest uncertainty contribution.

- Step 3 : Use multivariate regression to isolate factors (e.g., ligand symmetry, counterion effects) driving performance differences .

Key Recommendations for Experimental Design

- Inert Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of Ti(4+) complexes.

- Standardized Characterization : Always pair spectroscopic data (e.g., NMR, IR) with computational validation to minimize misinterpretation .

- Data Transparency : Report raw kinetic datasets and crystallographic CIF files to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.